molecular formula C19H27NO4 B098036 3,6alpha-Dimethoxy-17-methylmorphinan-4,7alpha-diol CAS No. 18189-62-3

3,6alpha-Dimethoxy-17-methylmorphinan-4,7alpha-diol

Cat. No.: B098036
CAS No.: 18189-62-3
M. Wt: 333.4 g/mol
InChI Key: PXMPNWXEWTVVSE-XXIIRZHVSA-N
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Description

3,6alpha-Dimethoxy-17-methylmorphinan-4,7alpha-diol is a modified benzyl tetrahydroisoquinoline alkaloid with the chemical formula C₁₉H₂₇NO₄. It is a significant intermediate in the biosynthetic pathway of morphine, produced in the secondary metabolism of the opium poppy (Papaver somniferum). This compound plays a crucial role in the enzymatic, genetic, and synthetic biology studies of morphine biosynthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,6alpha-Dimethoxy-17-methylmorphinan-4,7alpha-diol is synthesized from salutaridine through a stereospecific reduction of the carbonyl group by the enzyme salutaridine: NADPH 7-oxidoreductase. This reaction involves the use of NADPH as a reducing agent .

Industrial Production Methods: The industrial production of tetrahydrosalutaridinol involves the biotransformation of salutaridine using microbial or enzymatic systems. This method ensures high yield and purity of the compound, making it suitable for large-scale production .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,6alpha-Dimethoxy-17-methylmorphinan-4,7alpha-diol has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of morphine and other opiate alkaloids.

    Biology: Studies on the biosynthesis of morphine and the role of enzymes involved in this pathway.

    Medicine: Research on pain management and the development of new analgesics.

    Industry: Production of morphine and related compounds for pharmaceutical use

Mechanism of Action

3,6alpha-Dimethoxy-17-methylmorphinan-4,7alpha-diol exerts its effects through its role as an intermediate in the biosynthesis of morphine. The compound is converted to thebaine via an esterification reaction mediated by the enzyme salutaridinol 7-O-acetyltransferase, followed by a ring closure reaction. These transformations are crucial for the production of morphine, which acts on the central nervous system to relieve pain .

Comparison with Similar Compounds

Uniqueness: 3,6alpha-Dimethoxy-17-methylmorphinan-4,7alpha-diol’s unique position in the morphine biosynthesis pathway, adjacent to key enzymes, makes it a valuable compound for studying the enzymatic and genetic aspects of morphine production. Its role as an intermediate provides insights into the efficiency and regulation of the biosynthetic pathway .

Properties

CAS No.

18189-62-3

Molecular Formula

C19H27NO4

Molecular Weight

333.4 g/mol

IUPAC Name

(1R,9S,10R,12S,13R)-4,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-3,12-diol

InChI

InChI=1S/C19H27NO4/c1-20-7-6-19-10-16(24-3)14(21)9-12(19)13(20)8-11-4-5-15(23-2)18(22)17(11)19/h4-5,12-14,16,21-22H,6-10H2,1-3H3/t12-,13-,14-,16+,19+/m0/s1

InChI Key

PXMPNWXEWTVVSE-XXIIRZHVSA-N

Isomeric SMILES

CN1CC[C@@]23C[C@H]([C@H](C[C@H]2[C@@H]1CC4=C3C(=C(C=C4)OC)O)O)OC

SMILES

CN1CCC23CC(C(CC2C1CC4=C3C(=C(C=C4)OC)O)O)OC

Canonical SMILES

CN1CCC23CC(C(CC2C1CC4=C3C(=C(C=C4)OC)O)O)OC

Origin of Product

United States

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